molecular formula C12H22ClNO6 B15352234 L-Glutaryl Carnitine-d6 Chloride

L-Glutaryl Carnitine-d6 Chloride

Cat. No.: B15352234
M. Wt: 317.79 g/mol
InChI Key: RKBZRCSKOSLNQQ-ZMUXDYEZSA-N
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Description

L-Glutaryl Carnitine-d6 Chloride is a stable isotope-labeled compound with the molecular formula C12H16D6ClNO6 and a molecular weight of 317.8 g/mol. It is a derivative of carnitine, a molecule that plays a crucial role in the metabolism of fatty acids. The "d6" in its name indicates the presence of six deuterium atoms, which makes it useful for metabolic studies and tracing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glutaryl Carnitine-d6 Chloride can be synthesized through a series of chemical reactions starting from L-carnitine. The reaction conditions typically require the use of strong bases and deuterated solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to handle deuterated reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for research and diagnostic applications.

Chemical Reactions Analysis

Types of Reactions: L-Glutaryl Carnitine-d6 Chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of glutaric acid derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, which may have different biological activities.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

L-Glutaryl Carnitine-d6 Chloride is widely used in scientific research due to its stable isotope labeling. It is employed in:

  • Chemistry: As a chemical reference for identification and quantification in mass spectrometry studies.

  • Biology: For tracing metabolic pathways and studying the metabolism of fatty acids.

  • Medicine: In diagnostic applications, such as imaging and newborn screening.

  • Industry: In the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism by which L-Glutaryl Carnitine-d6 Chloride exerts its effects involves its role as a carnitine derivative. It facilitates the transport of long-chain fatty acids into mitochondria, where they are oxidized for energy production. The deuterium atoms in the compound help in tracing the metabolic pathways and understanding the biochemical processes involved.

Comparison with Similar Compounds

  • L-Carnitine Hydrochloride

  • Acetyl-L-Carnitine

  • Propionyl-L-Carnitine

  • Butyryl-L-Carnitine

Properties

Molecular Formula

C12H22ClNO6

Molecular Weight

317.79 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-methyl-bis(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3;

InChI Key

RKBZRCSKOSLNQQ-ZMUXDYEZSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-]

Origin of Product

United States

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